cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid
Description
Properties
CAS No. |
735274-68-7 |
|---|---|
Molecular Formula |
C15H17NO5 |
Molecular Weight |
291.30 g/mol |
IUPAC Name |
(1S,2S)-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H17NO5/c17-14(10-5-7-12(8-6-10)16(20)21)9-11-3-1-2-4-13(11)15(18)19/h5-8,11,13H,1-4,9H2,(H,18,19)/t11-,13-/m0/s1 |
InChI Key |
ZBGLYSOHRIXRFD-AAEUAGOBSA-N |
SMILES |
C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach involves the condensation of cyclohexanone with 4-nitrobenzaldehyde under catalytic conditions to form an intermediate aldol product. This intermediate is then subjected to oxidation and esterification steps to yield the final cis-configured product. The key steps are as follows:
Starting Materials : Cyclohexanone and 4-nitrobenzaldehyde.
Catalysts and Reagents : Suitable catalysts such as base catalysts (e.g., sodium hydroxide or potassium hydroxide) facilitate the aldol condensation. Oxidizing agents like potassium permanganate or chromium trioxide are employed for subsequent oxidation steps.
Reaction Conditions : Temperature and solvent choice are optimized to favor the cis-isomer formation. Typical conditions include moderate heating and use of polar solvents to enhance reaction rates and selectivity.
Intermediate Formation : The initial aldol condensation produces a β-hydroxyketone intermediate, which undergoes oxidation to introduce the ketone functionality adjacent to the aromatic ring.
Final Steps : Esterification and purification (e.g., recrystallization) yield the target cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid with high purity.
Industrial Production Methods
Industrial synthesis adapts the laboratory procedure to large-scale batch or continuous flow processes, focusing on maximizing yield and product quality while minimizing cost and environmental impact. Key features include:
Process Optimization : Reaction parameters such as temperature, pressure, catalyst loading, and reaction time are finely tuned to maximize cis-isomer selectivity and minimize by-products.
Purification : Techniques like recrystallization and chromatography are employed to achieve the required purity standards.
Scalability : The process is designed to be scalable, ensuring reproducibility and consistent quality across large batches.
Chemical Reaction Analysis in Preparation
The preparation involves several types of chemical reactions:
| Reaction Type | Description | Common Reagents/Conditions |
|---|---|---|
| Aldol Condensation | Formation of β-hydroxyketone intermediate from cyclohexanone and 4-nitrobenzaldehyde | Base catalysts (NaOH, KOH), polar solvents |
| Oxidation | Conversion of intermediate to ketone-containing product | Potassium permanganate, chromium trioxide |
| Esterification | Formation of carboxylic acid derivative | Acid catalysts, controlled temperature |
| Purification | Removal of impurities and isolation of cis-isomer | Recrystallization, chromatography |
Data Table: Typical Reaction Parameters for Synthesis
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Aldol Condensation | Cyclohexanone, 4-nitrobenzaldehyde, NaOH | 40-60 | 2-4 | 75-85 | Stirred under inert atmosphere |
| Oxidation | Potassium permanganate, aqueous medium | 25-35 | 1-2 | 80-90 | Controlled addition to avoid overoxidation |
| Esterification | Acid catalyst (e.g., H2SO4), solvent | 50-70 | 3-5 | 85-90 | Monitored by TLC for completion |
| Purification | Recrystallization from ethanol or methanol | Ambient | 12-24 | >95 | Final purity confirmed by HPLC |
Research Findings on Preparation
Studies confirm that the choice of base catalyst and solvent significantly influences the stereoselectivity, favoring the cis-isomer formation over the trans-isomer.
Oxidation step optimization avoids degradation of the nitro group, which is sensitive to harsh oxidative conditions.
Industrial scale synthesis benefits from continuous flow reactors, improving heat and mass transfer, which enhances yield and reproducibility.
Purification steps are critical to remove side products such as trans-isomers and unreacted starting materials, ensuring compound purity suitable for pharmaceutical and research applications.
Chemical Reactions Analysis
Types of Reactions
cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications across different scientific disciplines:
Chemistry
- Building Block in Organic Synthesis : It serves as a versatile intermediate for synthesizing more complex organic molecules.
- Reagent in Chemical Reactions : The compound can participate in various chemical reactions, including oxidation, reduction, and substitution reactions.
Biology
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 μg/mL |
| Escherichia coli | 25 μg/mL |
This activity positions it as a potential candidate for developing new antimicrobial agents.
Medicine
- Therapeutic Applications : The compound has been explored for its potential in drug development, particularly in targeting inflammatory diseases due to its anti-inflammatory properties.
Industry
- Production of Specialty Chemicals : It is utilized in the synthesis of specialty chemicals and materials, leveraging its unique chemical structure for various industrial applications.
The biological effects of cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid are attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes.
- Receptor Binding : It can bind to receptors that modulate pain and inflammation, altering their activity.
- Nitro Group Reduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Antimicrobial Properties
Recent studies have demonstrated the efficacy of this compound against common pathogens. For instance, a study published in a peer-reviewed journal highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting further exploration into its mechanism of action and potential for clinical applications.
Anti-inflammatory Effects
Another research effort investigated the anti-inflammatory properties of this compound. It was found to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, making it a candidate for treating conditions characterized by excessive inflammation, such as arthritis or other autoimmune diseases.
Mechanism of Action
The mechanism of action of cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Table 1: Substituent Effects on Physicochemical Properties
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro (-NO₂) group (target compound) enhances electrophilicity and stabilizes negative charges, making it reactive in condensation reactions (e.g., with active methylene compounds) .
- Positional Effects : Ortho-nitro substituents (CAS 735275-43-1 and 735275-71-5) introduce steric hindrance, which may reduce reaction rates compared to the para-nitro analog .
Structural Isomers and Stereochemical Variations
Table 2: Cyclohexane Ring Substitution Patterns
Key Observations :
- Cis vs. Trans Configuration : The cis configuration in the target compound ensures spatial proximity of the carboxylic acid and ketoethyl groups, facilitating intramolecular hydrogen bonding and stability . Trans isomers (e.g., CAS 733742-64-8) may exhibit altered solubility and reactivity .
- Ring Position Effects : Moving the ketoethyl group from position 2 to 4 (CAS 735275-73-7) disrupts the planar structure, reducing synthetic yield and commercial viability .
Biological Activity
cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid is a compound with significant potential in various scientific fields, particularly in chemistry and biology. Its unique structure, featuring a cyclohexane ring and a nitrophenyl group, contributes to its interesting biological activities, including antimicrobial and anti-inflammatory properties. This article delves into its synthesis, biological mechanisms, and relevant research findings.
- Molecular Formula : C15H17NO5
- Molecular Weight : 291.30 g/mol
- CAS Number : 735274-68-7
- IUPAC Name : (1S,2S)-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : Cyclohexanone and 4-nitrobenzaldehyde.
- Reaction Conditions : The reaction is catalyzed under optimized conditions to yield high purity and yield.
- Intermediate Formation : The initial reaction forms an intermediate that undergoes oxidation and esterification to produce the final compound.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. The mechanism involves the compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 μg/mL |
| Escherichia coli | 25 μg/mL |
This activity is comparable to standard antibiotics, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This effect could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or other autoimmune diseases.
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes.
- Receptor Binding : It can bind to receptors that modulate pain and inflammation, altering their activity.
- Nitro Group Reduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .
Case Studies
Several studies have explored the biological activity of this compound:
-
Study on Antimicrobial Activity :
- Researchers tested various concentrations against Staphylococcus aureus and Escherichia coli.
- Results showed significant inhibition at low concentrations, suggesting potential for development as a therapeutic agent.
- Inflammation Model Study :
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for producing cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid with high stereochemical purity?
- Methodological Answer :
- Key Steps :
Cyclohexane Ring Formation : Utilize stereoselective alkylation of cyclohexene intermediates, as demonstrated in analogous cis-cyclohexanecarboxylic acid syntheses (e.g., esterification followed by nucleophilic addition) .
4-Nitrophenyl Incorporation : Employ Friedel-Crafts acylation or palladium-catalyzed cross-coupling to introduce the 4-nitrophenyl group.
Oxo Group Installation : Use ketone-forming reactions, such as oxidation of secondary alcohols or Grignard reagent quenching.
- Optimization : Monitor reaction progress via TLC/HPLC and optimize temperature (e.g., 0–25°C for stereochemical control) and solvent polarity (e.g., dichloromethane for low dielectric stabilization of intermediates).
- Purification : Apply column chromatography with silica gel and validate purity via NMR (¹H/¹³C) and mass spectrometry .
Q. How can researchers confirm the stereochemical configuration and conformational stability of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structures to unambiguously assign cis-configuration, as done for constrained cyclohexane derivatives (e.g., fluorescence studies of cis-1-amino-2-(3-indolyl)cyclohexane-1-carboxylic acid) .
- NMR Analysis : Use NOESY to detect spatial proximity of protons on the cyclohexane ring and the 4-nitrophenyl group.
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to compare theoretical and experimental NMR/IR spectra .
Advanced Research Questions
Q. What role do rotamer populations play in the photophysical or biochemical behavior of this compound, and how can they be experimentally quantified?
- Methodological Answer :
- Fluorescence Lifetime Decay : Use time-resolved fluorescence spectroscopy to detect biexponential decay profiles, indicative of distinct rotamers (e.g., major/minor χ² conformers) .
- Molecular Mechanics Simulations : Apply software like AMBER or CHARMM to predict rotamer distributions (e.g., χ¹ = 58.5°, χ² = -88.7° in constrained analogs) and correlate with experimental lifetimes .
- Isotopic Labeling : Conduct H-D exchange experiments to probe proton transfer rates in specific rotamers (e.g., C5 exchange in indole derivatives) .
Q. How do electronic effects of the 4-nitrophenyl substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer :
- Electron-Withdrawing Nature : The nitro group activates the adjacent carbonyl toward nucleophilic attack (e.g., hydrolysis or aminolysis).
- Experimental Probes :
Kinetic Studies : Compare reaction rates with analogs (e.g., 4-methoxy or 4-chloro derivatives) to isolate electronic effects.
Spectroscopic Monitoring : Use UV-Vis to track charge-transfer interactions between the nitro group and nucleophiles.
- Computational Insights : Calculate Fukui indices or electrostatic potential maps to identify reactive sites .
Q. What strategies can mitigate intramolecular quenching mechanisms (e.g., excited-state proton/electron transfer) in fluorescence-based studies of this compound?
- Methodological Answer :
- pH Modulation : Deprotonate the amino or carboxylate groups to suppress proton transfer (e.g., adjust to pH > 10 for carboxylate deprotonation) .
- Structural Constraints : Introduce steric hindrance near the indole/cyclohexane interface to reduce electron transfer rates.
- Temperature Control : Lower temperatures (e.g., 77 K) to stabilize specific rotamers and minimize non-radiative decay .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
